Ethyl 3-(dibenzylamino)-4-fluorobenzoate
Description
Properties
CAS No. |
918811-73-1 |
|---|---|
Molecular Formula |
C23H22FNO2 |
Molecular Weight |
363.4 g/mol |
IUPAC Name |
ethyl 3-(dibenzylamino)-4-fluorobenzoate |
InChI |
InChI=1S/C23H22FNO2/c1-2-27-23(26)20-13-14-21(24)22(15-20)25(16-18-9-5-3-6-10-18)17-19-11-7-4-8-12-19/h3-15H,2,16-17H2,1H3 |
InChI Key |
AZPOJQQKRJSIJE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)F)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(dibenzylamino)-4-fluorobenzoate typically involves the esterification of 3-(dibenzylamino)-4-fluorobenzoic acid with ethanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(dibenzylamino)-4-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3-(dibenzylamino)-4-fluorobenzoic acid, while reduction may produce 3-(dibenzylamino)-4-fluorobenzyl alcohol.
Scientific Research Applications
Ethyl 3-(dibenzylamino)-4-fluorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Ethyl 3-(dibenzylamino)-4-fluorobenzoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The dibenzylamino group can participate in hydrogen bonding or hydrophobic interactions, while the fluorine atom can enhance binding affinity through electronic effects. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Substituent Effects and Electronic Properties
- Ethyl 4-Fluorobenzoate (CAS 451-46-7): A simpler analog lacking the dibenzylamino group. The fluorine at position 4 enhances electrophilicity and stabilizes the ester against hydrolysis. Its lower molecular weight (168.15 g/mol) compared to the target compound suggests reduced steric hindrance and higher volatility .
- I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate): Contains a pyridazinyl-phenethylamino group instead of dibenzylamino.
- Ethyl 4-(Diethylamino)-3-iodobenzoate: Features an iodine atom at position 3 and a diethylamino group at position 4. The iodine’s polarizability and larger atomic radius contrast with fluorine’s electronegativity, altering solubility and interaction with biological targets .
Physical Properties
Key Research Findings
- Stability: Fluorinated benzoates (e.g., Ethyl 4-fluorobenzoate) exhibit greater hydrolytic stability than non-fluorinated esters, a trait likely shared by the target compound .
- Synthetic Utility: Dibenzylamino groups are often introduced via reductive amination or nucleophilic substitution, but steric effects may necessitate prolonged reaction times .
- Biological Relevance: Pyridazinyl and isoxazolyl substituents () are associated with kinase inhibition, suggesting that the target compound’s dibenzylamino-fluorine combination could be tailored for similar applications .
Biological Activity
Ethyl 3-(dibenzylamino)-4-fluorobenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound can be described by its chemical structure, which includes an ethyl ester group, a dibenzylamino moiety, and a fluorinated benzene ring. The presence of the fluorine atom enhances lipophilicity and may influence the compound's interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, particularly regarding its antimicrobial properties and potential as a therapeutic agent.
Antimicrobial Activity
Recent studies have highlighted the compound's ability to inhibit bacterial growth. Its structure-activity relationship (SAR) has been explored to optimize its efficacy against various bacterial strains. Notably, modifications in the molecular structure have shown significant improvements in antimicrobial potency.
| Compound Modification | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Parent Compound | 256 µg/mL |
| Modified Compound A | 8 µg/mL |
| Modified Compound B | 4 µg/mL |
This table illustrates how specific modifications can enhance the antimicrobial activity of derivatives based on this compound.
The mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary data suggest that it may interact with bacterial RNA polymerase, inhibiting RNA synthesis, which is critical for bacterial growth and survival. Additionally, the compound may interfere with efflux pump systems in bacteria, enhancing the effectiveness of co-administered antibiotics.
Case Studies
- In Vitro Studies : In vitro assays have demonstrated that this compound exhibits potent antibacterial activity against multidrug-resistant strains of Escherichia coli. The compound was shown to significantly reduce bacterial viability when used in combination with standard antibiotics.
- Toxicity Assessments : Toxicity studies indicate that while the compound has antimicrobial properties, it exhibits low toxicity to human cells at therapeutic concentrations, suggesting a favorable safety profile for potential clinical applications.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 3-(dibenzylamino)-4-fluorobenzoate, and what critical parameters influence yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing fluorine substituent. A plausible route involves reacting ethyl 4-fluorobenzoate with dibenzylamine under reflux in a polar aprotic solvent (e.g., DMF or DMSO) with a base (e.g., K₂CO₃) to deprotonate the amine.
- Key Parameters : Reaction temperature (optimized at 100–120°C), stoichiometric ratio of dibenzylamine (1.5–2.0 equivalents), and reaction time (12–24 hours). Post-synthesis purification via column chromatography or recrystallization improves purity .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.0 ppm), ester carbonyl (δ ~165 ppm), and dibenzylamino groups (δ 3.5–4.5 ppm for CH₂).
- ¹⁹F NMR : Confirm the presence of the fluorine substituent (δ −110 to −120 ppm).
- HRMS (ESI+) : Verify molecular weight (calculated for C₂₂H₂₃FNO₂: 376.17 g/mol).
Q. What biological targets or assays are relevant for preliminary activity studies of this compound?
- Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinases, hydrolases) due to the dibenzylamino group’s potential as a hydrogen-bond donor. Fluorinated benzoates are known to interact with dehalogenases or cytochrome P450 enzymes.
- Recommended Assays :
- Fluoride release assays to detect defluorination activity (analogous to 4-fluorobenzoate dehalogenase studies).
- Molecular docking with enzymes containing aromatic substrate-binding pockets .
Advanced Research Questions
Q. How can researchers resolve contradictions in enzyme inhibition data for this compound?
- Methodological Answer : Contradictions may arise from assay conditions (pH, cofactors) or enzyme isoform specificity.
- Step 1 : Validate assay reproducibility using standardized protocols (e.g., IC₅₀ determination in triplicate).
- Step 2 : Test under varied conditions (e.g., pH 6.5–8.5, ±Mg²⁺/ATP).
- Step 3 : Use isoform-selective inhibitors or CRISPR-edited enzyme variants to confirm target specificity .
Q. What strategies optimize the synthetic route for scale-up while minimizing side reactions?
- Methodological Answer :
- Catalyst Screening : Test phase-transfer catalysts (e.g., TBAB) to enhance amine nucleophilicity.
- Solvent Optimization : Replace DMF with recyclable solvents (e.g., acetonitrile) to reduce waste.
- In Situ Monitoring : Use HPLC or FTIR to detect intermediates (e.g., elimination byproducts).
Q. How can computational modeling predict the compound’s metabolic stability or toxicity?
- Methodological Answer :
- ADMET Prediction : Use tools like SwissADME or Schrödinger’s QikProp to estimate solubility (LogP ~3.5), cytochrome P450 interactions, and blood-brain barrier permeability.
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the C–F bond to predict defluorination susceptibility.
- Molecular Dynamics (MD) : Simulate binding to human serum albumin to assess plasma protein binding .
Data Contradiction Analysis
Q. Why might fluorinated benzoate derivatives exhibit conflicting bioactivity profiles in similar assays?
- Analysis :
- Steric Effects : The dibenzylamino group may hinder enzyme active-site access compared to smaller substituents (e.g., methoxy).
- Electronic Effects : Fluorine’s inductive effect alters electron density, affecting hydrogen-bonding or π-π stacking interactions.
- Resolution : Perform comparative studies with structural analogs (e.g., Ethyl 3-(cyclopropylmethoxy)-4-fluorobenzoate) to isolate substituent-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
